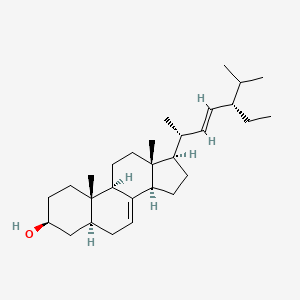

alpha-Spinasterol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-spinasterol can be extracted from plants such as Impatiens glandulifera using hexane as a solvent. The hexane extract is then concentrated, leading to the crystallization of this compound in the form of tiny needles . Chromatographic methods are often employed to purify the extract, especially when it contains other substances like chlorophyll .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes:

- Harvesting plant material rich in this compound.

- Drying and grinding the plant material.

- Extracting the compound using solvents like hexane.

- Purifying the extract through chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-spinasterol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxides and other derivatives.

Reduction: this compound can be reduced to form its dihydro analogs.

Substitution: Various functional groups can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Dihydro analogs of this compound.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Recent studies have highlighted the potential of alpha-spinasterol in managing diabetes mellitus. Research indicates that it enhances insulin secretion and reduces insulin resistance, thus improving glucose metabolism. For instance, a study demonstrated that this compound isolated from Aster pseudoglehnii significantly improved glucose uptake in skeletal muscle cells and stimulated insulin secretion in pancreatic beta-cells, suggesting its potential as a therapeutic candidate for type 2 diabetes management .

Table 1: Antidiabetic Mechanisms of this compound

Neuroprotective Effects

This compound exhibits promising neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. A study found that it has a significant inhibitory effect on cholinesterase enzymes, which are involved in the breakdown of acetylcholine—a neurotransmitter crucial for memory and learning. The compound showed moderate anticholinesterase activity, making it a potential candidate for Alzheimer's treatment .

Table 2: Neuroprotective Effects of this compound

| Property | Measurement | Result |

|---|---|---|

| Cholinesterase Inhibition | IC50 Value | 44.19 µg/mL |

| Alpha-Glucosidase Inhibition | IC50 Value | 8.65 µg/mL |

| Free Radical Scavenging | DPPH Inhibition (%) | 26.93% |

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases. This effect is beneficial in conditions such as benign prostatic hyperplasia (BPH) and other inflammatory disorders.

A study involving a testosterone-induced rat model of BPH revealed that this compound administration significantly reduced prostate size and inhibited androgen hormone production, indicating its potential use in managing BPH .

Table 3: Anti-inflammatory Applications of this compound

| Condition | Effect | Study Reference |

|---|---|---|

| Benign Prostatic Hyperplasia | Reduced prostate size | Melandrium firmum |

| Pro-inflammatory Cytokine Inhibition | Decreased levels of inflammatory markers |

Antitumor Activity

This compound has been investigated for its antitumor effects as well. It has shown potential in inhibiting tumor growth and promoting apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation makes it a candidate for cancer therapy.

Case Studies and Research Findings

- Diabetes Management : A clinical trial involving diabetic rats treated with this compound showed improvements in blood glucose levels and enhanced insulin sensitivity compared to control groups .

- Neuroprotection : In vitro studies demonstrated that this compound could protect hippocampal neurons from oxidative stress, suggesting its role in preventing neurodegeneration associated with Alzheimer's disease .

- Prostate Health : In a controlled study on rats, this compound significantly inhibited testosterone-induced prostate enlargement, highlighting its therapeutic potential for BPH management .

Wirkmechanismus

Alpha-spinasterol exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Alpha-spinasterol is structurally similar to other phytosterols like spinasterol and schottenol. it is unique in its specific biological activities and molecular targets:

Spinasterol: Similar in structure but differs in its biological activities and stability.

Schottenol: A dihydro analog of spinasterol, often found in seeds and seed oils.

This compound stands out due to its potent biological activities, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

Alpha-spinasterol, a phytosterol found in various plant sources, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Overview of this compound

This compound is a sterol that belongs to a class of compounds known for their structural similarity to cholesterol. It is primarily isolated from plant species such as Aster pseudoglehnii and Aster scaber. Its biological activities include anti-inflammatory, antinociceptive, and antidiabetic effects, making it a subject of interest in pharmacological studies.

1. Antidiabetic Effects

Recent studies have highlighted the potential of this compound in managing diabetes. One significant study demonstrated that this compound enhances glucose uptake in skeletal muscle cells and stimulates insulin secretion in pancreatic beta-cells. The compound was shown to improve hyperglycemia by modulating key proteins involved in glucose metabolism, including:

- Insulin Receptor Substrate (IRS)

- AMP-activated Protein Kinase (AMPK)

- Glucose Transporter Type 4 (GLUT-4)

Table 1 summarizes the effects of this compound on these proteins:

| Protein | Effect of this compound |

|---|---|

| P-IRS-1 | Increased expression |

| AMPK | Activation (phosphorylation) |

| GLUT-4 | Enhanced translocation to membrane |

These findings suggest that this compound could be a promising candidate for developing novel anti-type 2 diabetes therapies .

2. Antinociceptive and Anti-inflammatory Properties

This compound has also been investigated for its analgesic properties. A study indicated that it acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain perception. The compound demonstrated significant antinociceptive effects in various pain models, including:

- Postoperative pain

- Neuropathic pain induced by chemotherapy

The results showed that this compound effectively reduced pain without causing adverse effects on locomotor activity or gastrointestinal integrity .

3. Antitumor Activity

This compound exhibits potential antitumor properties as well. Research involving testosterone-induced benign prostatic hyperplasia (BPH) models revealed that this compound inhibited androgen hormone production, suggesting its role in managing hormone-related tumors . Furthermore, it has shown promise in reducing cell proliferation in cancer cell lines.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Modulation of Signaling Pathways : It influences insulin signaling pathways by enhancing the phosphorylation of IRS proteins and AMPK.

- Inhibition of COX Enzymes : this compound inhibits cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory effects .

- TRPV1 Antagonism : By blocking TRPV1 receptors, this compound reduces pain signaling pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Diabetes Management : In vitro studies demonstrated that treatment with this compound significantly improved glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells, indicating its potential as an antidiabetic agent .

- Pain Relief : In animal models, administration of this compound before and after surgical procedures resulted in reduced postoperative pain and inflammation without significant side effects .

- Cancer Research : Studies on prostate cancer models showed that this compound could inhibit tumor growth by modulating androgen levels and promoting apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVFJDZBLUFKCA-FXIAWGAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801044364 | |

| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-18-5 | |

| Record name | α-Spinasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3beta,5alpha,22E)-Stigmasta-7,22-dien-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801044364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-SPINASTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LG993QX1A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.